molecular formula C₁₆H₁₈NNaO₁₀S B1141122 4-Methylumbelliferyl 2-deoxy-2-sulfamino-alpha-D-glucopyranoside sodium salt CAS No. 460085-45-4

4-Methylumbelliferyl 2-deoxy-2-sulfamino-alpha-D-glucopyranoside sodium salt

Cat. No. B1141122
CAS RN: 460085-45-4
M. Wt: 439.37
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylumbelliferyl 2-deoxy-2-sulfamino-alpha-D-glucopyranoside sodium salt (MUG-Na) is a fluorogenic substrate used in a variety of scientific research applications. It is an excellent choice for a variety of biochemical studies, as it is highly sensitive, stable, and easy to use. MUG-Na is used to detect and measure the activity of a wide variety of enzymes, including β-glucuronidase and β-glucosidase. It is also used in a variety of other applications, such as the detection of bacterial contamination and the quantification of carbohydrates in food products.

Scientific Research Applications

Diagnosis of Tay-Sachs Disease

This compound is a fluorogenic substrate for isoenzyme A of N-acetyl-β-D-glucosaminidase (hexosaminidase A). It can be used for the prenatal diagnosis of Tay-Sachs disease, a rare inherited disorder that progressively destroys nerve cells in the brain and spinal cord .

Classification of GM2 Gangliosidosis Genotypes

The compound can be used for the classification of GM2 gangliosidosis genotypes. GM2 gangliosidosis is a group of metabolic disorders caused by the accumulation of GM2 gangliosides in the body’s tissues and cells .

Research on Heparin Sulphamidase

4-MU-α-GlcNS is a fluorogenic substrate for heparin sulphamidase. It is cleaved by heparin sulphamidase to yield 4-MU-α-GlcNH2, which is then cleaved by α-glucosaminidase to release the fluorescent moiety 4-MU .

Quantification of Heparin Sulphamidase Deficiencies

This compound has been used to quantify heparin sulphamidase deficiencies associated with Mucopolisaccaridosis IIIA and other lysosomal disorders .

Research on Lysosomal Storage Disorders

4-Methylumbelliferyl 2-deoxy-2-sulfamino-b-D-glucopyranoside sodium salt is an indispensable biomedical tool acting as a fluorogenic substrate employed in the research of lysosomal storage disorders .

Testing for Sanfilippo B Syndrome

It is a fluorogenic substrate for assays of N-Acetyl-a-D-glucosaminidase and can be used to test for Sanfilippo B Syndrome . This syndrome is a type of Mucopolysaccharidosis, which is a group of metabolic disorders caused by the absence or malfunctioning of lysosomal enzymes needed to break down molecules called glycosaminoglycans.

properties

IUPAC Name

sodium;N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO10S.Na/c1-7-4-12(19)26-10-5-8(2-3-9(7)10)25-16-13(17-28(22,23)24)15(21)14(20)11(6-18)27-16;/h2-5,11,13-18,20-21H,6H2,1H3,(H,22,23,24);/q;+1/p-1/t11-,13-,14-,15-,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMECUNAMBHBGFU-MYDYNYEJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18NNaO10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylumbelliferyl 2-deoxy-2-sulfamino-alpha-D-glucopyranoside sodium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylumbelliferyl 2-deoxy-2-sulfamino-alpha-D-glucopyranoside sodium salt
Reactant of Route 2
4-Methylumbelliferyl 2-deoxy-2-sulfamino-alpha-D-glucopyranoside sodium salt
Reactant of Route 3
4-Methylumbelliferyl 2-deoxy-2-sulfamino-alpha-D-glucopyranoside sodium salt
Reactant of Route 4
4-Methylumbelliferyl 2-deoxy-2-sulfamino-alpha-D-glucopyranoside sodium salt
Reactant of Route 5
4-Methylumbelliferyl 2-deoxy-2-sulfamino-alpha-D-glucopyranoside sodium salt
Reactant of Route 6
4-Methylumbelliferyl 2-deoxy-2-sulfamino-alpha-D-glucopyranoside sodium salt

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